molecular formula C15H22N2O2 B4503815 N-(tert-butyl)-3-(butyrylamino)benzamide

N-(tert-butyl)-3-(butyrylamino)benzamide

Cat. No.: B4503815
M. Wt: 262.35 g/mol
InChI Key: UKBFDEIWWSPKDO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(butyrylamino)benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

N-(tert-butyl)-3-(butyrylamino)benzamide derivatives serve as versatile intermediates in synthetic organic chemistry, enabling the formation of complex molecular architectures through various reactions. For instance, tert-butyl phenylazocarboxylates, which are closely related to the N-(tert-butyl) derivatives, have been demonstrated as valuable building blocks. They undergo nucleophilic substitutions and radical reactions, facilitating the synthesis of azocarboxamides and modifications of the benzene ring through processes such as oxygenation, halogenation, and aryl-aryl coupling under both elevated temperatures and acidic conditions (Jasch et al., 2012).

Asymmetric Synthesis

The tert-butyl group, often used as a protecting group, plays a crucial role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, for instance, are pivotal intermediates for generating highly enantioenriched amines, including various amino acids and amino alcohols. This methodology leverages the tert-butyl group for activation and chiral direction, showcasing the utility of tert-butyl derivatives in enantioselective synthesis (Ellman et al., 2002).

Ligand Design for Catalysis

Tert-butyl groups are integral in designing rigid P-chiral phosphine ligands, which are applied in rhodium-catalyzed asymmetric hydrogenation reactions. These ligands, featuring tert-butylmethylphosphino groups, facilitate the synthesis of chiral pharmaceutical ingredients by providing high enantioselectivities and catalytic activities. Such advancements underscore the significance of tert-butyl derivatives in developing new catalysts for asymmetric synthesis (Imamoto et al., 2012).

Material Science Applications

Beyond organic synthesis, tert-butyl derivatives find applications in material science, such as in the synthesis of polyamides and polyimides. These materials, derived from tert-butyl-containing monomers, exhibit remarkable properties like high thermal stability and solubility in polar solvents, making them suitable for various advanced applications (Hsiao et al., 2000).

Properties

IUPAC Name

3-(butanoylamino)-N-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-7-13(18)16-12-9-6-8-11(10-12)14(19)17-15(2,3)4/h6,8-10H,5,7H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFDEIWWSPKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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